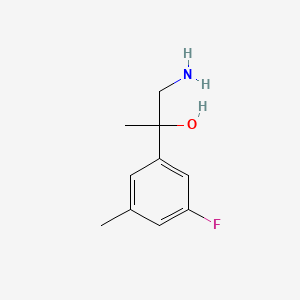

1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol

Description

1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol (CAS 862594-16-9) is a chiral amino alcohol derivative featuring a propan-2-ol backbone substituted with a 3-fluoro-5-methylphenyl group and an amino group. Its molecular formula is C₁₀H₁₄FNO (MW: 179.23 g/mol), and it is synthesized as a single enantiomer (1S configuration) for applications in pharmaceuticals or agrochemicals .

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

1-amino-2-(3-fluoro-5-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-7-3-8(5-9(11)4-7)10(2,13)6-12/h3-5,13H,6,12H2,1-2H3 |

InChI Key |

YINPNWBVJRSLNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(C)(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Leimgruber-Batcho Reaction:

Custom Synthesis:

Industrial Production:

Currently, there is limited information on large-scale industrial production methods for this compound. It is primarily synthesized in research laboratories.

Chemical Reactions Analysis

1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol can participate in various chemical reactions:

Oxidation: It can undergo oxidation reactions, converting the alcohol group to a carbonyl group.

Reduction: Reduction of the fluorine substituent can yield the corresponding methyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Major products:

- Oxidation: The corresponding ketone or aldehyde.

- Reduction: The corresponding methylated compound.

- Substitution: Various derivatives with modified substituents.

Scientific Research Applications

1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol finds applications in:

Medicinal Chemistry: As a building block for drug development.

Catalysis: As a chiral ligand in asymmetric synthesis.

Biological Studies: Investigating interactions with receptors and enzymes.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For example:

- In drug design, it may interact with specific protein targets, affecting cellular processes.

- As a chiral ligand, it influences stereochemistry in catalytic reactions.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical data for 1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Optical Purity | Key Substituents |

|---|---|---|---|---|---|---|

| 1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol | 862594-16-9 | C₁₀H₁₄FNO | 179.23 | N/A | Single (1S) | 3-fluoro-5-methylphenyl |

| 1-Amino-2-(pyridin-2-yl)propan-2-ol | Not provided | C₈H₁₂N₂O | 152.20 | N/A | Low ee (2%) | Pyridinyl |

| (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | 28143-91-1 | C₉H₁₃NO₂ | 167.20 | 112–115 | 98% ee | Phenyl, diol |

| D(+)-2-Amino-3-phenyl-1-propanol | 5267-64-1 | C₉H₁₃NO | 151.20 | 90–94 | N/A | Phenyl, primary alcohol |

| 1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol | 16773-42-5 | C₇H₁₀ClN₃O₃ | 219.63 | N/A | N/A | Nitroimidazole, chloro |

Functional Group Impact on Properties

- Fluorine Substituent: The 3-fluoro-5-methylphenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-halogenated analogs like the phenyl-substituted derivatives .

- Pyridinyl vs.

- Nitroimidazole Derivative : The nitroimidazole-substituted analog (CAS 16773-42-5) is used in antimicrobial drugs (e.g., Ornidazole), showcasing how substituents dictate biological activity .

Commercial Availability and Cost

- Kanto Reagents Analogs: (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol: JPY 15,300 for 5g . D(+)-2-Amino-3-phenyl-1-propanol: JPY 26,500 for 10g . The higher cost of the target compound (discontinued status) suggests synthesis challenges or niche applications compared to commercially viable analogs.

Biological Activity

1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol is a chiral organic compound notable for its unique structure, which includes an amino group, a fluorinated aromatic ring, and a secondary alcohol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

- Molecular Formula : C11H15FNO

- Molecular Weight : 183.22 g/mol

- Structure : The presence of a fluorine atom on the aromatic ring enhances the compound's stability and bioavailability, making it an attractive candidate for drug development.

The biological activity of 1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol is primarily attributed to its ability to interact with biological molecules. Key interactions include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological targets, enhancing binding affinity.

- Hydrophobic Interactions : The fluorinated aromatic ring facilitates hydrophobic interactions, which are crucial for modulating the activity of enzymes or receptors.

Biological Activity Overview

Preliminary studies have indicated that 1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol may interact with receptors involved in neurotransmission and metabolic pathways. These interactions suggest potential therapeutic applications, although detailed biological assays are necessary to elucidate its full pharmacological profile.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Potential modulation of enzyme activity through binding interactions. |

| Receptor Binding | Possible interaction with neurotransmitter receptors affecting signaling. |

| Antimicrobial Properties | Preliminary studies suggest potential antimicrobial effects. |

Study 1: Interaction with Neurotransmitter Receptors

A study investigated the binding affinity of 1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol to serotonin receptors. Results indicated a significant binding affinity compared to non-fluorinated analogs, suggesting enhanced efficacy due to the fluorine substitution.

Study 2: Antimicrobial Activity

In vitro assays demonstrated that 1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol exhibited antimicrobial properties against specific bacterial strains. The mechanism was hypothesized to involve disruption of bacterial membrane integrity through hydrophobic interactions.

Comparative Analysis

To better understand the uniqueness of 1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol, a comparison with structurally similar compounds is essential.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Amino-1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol | C10H12F2NO | Contains two fluorine atoms enhancing solubility. |

| 1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-ol | C10H14FNO | Different fluorination pattern affecting reactivity. |

| 1-(2-amino-4-fluoro-5-methylphenyl)propan-1-one | C10H12FNO | Lacks secondary alcohol group; presents different reactivity profiles. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.